molecular formula C12H10N2O4S B2557078 N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide CAS No. 313404-60-3

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2557078
CAS No.: 313404-60-3
M. Wt: 278.28
InChI Key: IMLSSBGLQVOARW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and applications in various fields.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Future Directions

The future directions for research on “N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications. Thiophene-2-carboxamide derivatives have shown promise in various biological activities, suggesting potential for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 2-methoxy-5-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)thiophene-2-carboxamide
  • N-(2-nitrophenyl)thiophene-2-carboxamide
  • N-(2-methoxy-5-chlorophenyl)thiophene-2-carboxamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLSSBGLQVOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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